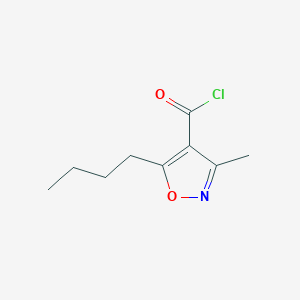

5-Butyl-3-methylisoxazole-4-carbonyl chloride

Description

FT-IR Spectroscopy

Key absorptions include:

¹H NMR Analysis (400 MHz, CDCl₃)

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 254 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to π→π* transitions within the aromatic isoxazole system .

Thermodynamic Stability and Reactivity Descriptors

Thermodynamic stability was assessed via computational and experimental methods. The heat of formation (ΔHf) is calculated as −145.8 kJ/mol using DFT, indicating moderate stability . The compound decomposes at ≥150°C , with a melting point range of 45–48°C .

Reactivity descriptors:

- LogP (octanol-water) : 2.19, suggesting moderate hydrophobicity .

- Electrophilicity Index (ω) : 4.2 eV, highlighting the acyl chloride’s susceptibility to nucleophilic attack .

Hydrolysis kinetics in aqueous media follow second-order kinetics (k = 0.12 L·mol⁻¹·s⁻¹ at 25°C), forming 5-butyl-3-methylisoxazole-4-carboxylic acid .

| Descriptor | Value | Source |

|---|---|---|

| LogP | 2.19 | |

| Melting point | 45–48°C | |

| Hydrolysis rate constant | 0.12 L·mol⁻¹·s⁻¹ |

Properties

IUPAC Name |

5-butyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-3-4-5-7-8(9(10)12)6(2)11-13-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYCSOXMKVJEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=NO1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664893 | |

| Record name | 5-Butyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90415-80-8 | |

| Record name | 5-Butyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Butyl-3-methylisoxazole-4-carbonyl chloride is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C8H10ClN2O2

- CAS Number : 90415-80-8

This compound is characterized by its isoxazole ring, which contributes to its biological activities through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several isoxazole derivatives against common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that these derivatives, including this compound, possess the ability to inhibit biofilm formation and reduce microbial viability effectively.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Pseudomonas aeruginosa | 1.0 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly for treating chronic wounds.

Cytotoxicity and Cytocompatibility

The cytotoxic effects of this compound were assessed using fibroblast cell lines. The compound demonstrated low cytotoxicity, indicating a favorable safety profile for potential therapeutic applications.

| Compound | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Fibroblasts (NIH 3T3) | >100 µg/mL |

This data indicates that while the compound exhibits antimicrobial properties, it also maintains a level of cytocompatibility that is essential for wound healing applications.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes involved in bacterial metabolism or disrupt cell wall synthesis, leading to microbial death.

Case Studies and Research Findings

- Study on Biofilm Inhibition : A comprehensive study highlighted the effectiveness of various isoxazole derivatives in disrupting biofilm formation in Staphylococcus aureus. The study found that compounds like this compound could reduce biofilm biomass by over 90%, showcasing its potential as an antiseptic agent for non-healing wounds .

- Cytotoxicity Assessment : Another research project evaluated the cytotoxic effects of several isoxazole derivatives on human fibroblast cells. The results indicated that while some derivatives exhibited significant antimicrobial activity, they also maintained high levels of cytocompatibility, making them suitable candidates for further development in wound care therapies .

Comparison with Similar Compounds

Key Observations :

- Reactivity: The carbonyl chloride in the target compound enhances electrophilicity compared to amino or hydroxylated analogs, enabling faster nucleophilic substitutions .

- Thermal Stability: Amino-substituted derivatives (e.g., 11i, 11j) exhibit higher melting points (210–242°C) due to hydrogen bonding, whereas the target compound’s melting point is likely lower due to weaker van der Waals interactions .

Spectroscopic and Analytical Data

While NMR and MS data for this compound are absent in the provided evidence, comparisons with analogs suggest:

- 1H NMR : The butyl chain would show characteristic signals at δ 0.8–1.6 ppm (alkyl protons), distinct from aromatic or hydroxyl protons in compounds like 12h or 12k .

- 13C NMR : The carbonyl chloride carbon would resonate near δ 160–170 ppm, contrasting with amine-linked carbons (δ 100–120 ppm) in 11i–11m .

- Mass Spectrometry : A molecular ion peak [M+] around m/z 230–250 is expected, differing from brominated analogs (e.g., 12h: m/z ~580 due to bromine isotopes) .

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Formation of the substituted isoxazole-4-carboxylic acid intermediate.

- Conversion of the acid to the corresponding acid chloride using thionyl chloride or related chlorinating agents.

This two-step approach is well-established for isoxazole derivatives and adaptable to various substituents including butyl and methyl groups.

Preparation of Substituted Isoxazole-4-carboxylic Acid

Cyclization from β-ketoesters and hydroxylamine derivatives:

The isoxazole ring is commonly constructed by reacting β-ketoesters (e.g., ethyl acetoacetate derivatives) with hydroxylamine salts under controlled temperature conditions. For example, reacting ethyl acetoacetate with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (-20 °C to 10 °C) yields the isoxazole ring system with substitution at positions 3 and 5.Use of triethyl orthoformate and acetic anhydride:

These reagents facilitate the formation of ethyl ethoxymethyleneacetoacetic ester intermediates, which upon reaction with hydroxylamine salts form the isoxazole ring with desired substituents.Crystallization and purification:

The resulting 5-methylisoxazole-4-carboxylic acid (analogous to the 5-butyl variant) is purified by crystallization using solvents such as toluene, acetic acid, ethyl acetate, or chlorinated solvents. Heating the acid in solvent mixtures (e.g., toluene and acetic acid) improves purity and yield.

Conversion to 5-Butyl-3-methylisoxazole-4-carbonyl Chloride

Use of thionyl chloride (SOCl₂):

The carboxylic acid intermediate is converted to the acid chloride by treatment with thionyl chloride, typically under anhydrous conditions to avoid hydrolysis. Excess thionyl chloride can act both as reagent and solvent.Solvent choice:

Solvents such as toluene, ethyl acetate, acetonitrile, or chlorinated solvents (chloroform, methylene chloride) are commonly employed to facilitate the reaction and improve handling.Reaction conditions:

The reaction is generally carried out at room temperature or with gentle heating under nitrogen atmosphere to prevent moisture ingress and side reactions.Yield and purity:

This step typically affords high yields (77–92%) of the acid chloride with minimal impurities when optimized.

Alternative Synthetic Routes and Considerations

Oxidation of aldehyde intermediates:

In some approaches, isoxazole-4-carbaldehydes are first prepared by chloroformylation of isoxazolones using POCl₃/DMF, followed by oxidation with Oxone to the corresponding acids, which are then converted to acid chlorides. This two-step oxidation and chlorination route can be advantageous for certain substitution patterns.Radical chlorination:

Radical chlorination using SO₂Cl₂/AIBN has been employed for selective chlorination on isoxazole intermediates, although this is more relevant for chlorinated derivatives rather than alkyl-substituted ones.Avoidance of chromatography:

Some methods emphasize the elimination of chromatographic purification by optimizing crystallization and reaction conditions, improving scalability and reproducibility.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Solvents Used | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isoxazole ring formation | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate | None or aqueous/organic mixtures | 75–150 °C (initial), then -20 to 10 °C | High (varies) | Reverse addition technique reduces by-products |

| Crystallization of acid | Heating with solvent | Toluene, acetic acid, ethyl acetate, chlorinated solvents | Heating sufficient for crystallization | Purity >99% (HPLC) | Solvent mixtures improve crystallization efficiency |

| Acid chloride formation | Thionyl chloride (anhydrous) | Toluene, ethyl acetate, acetonitrile, chloroform, methylene chloride | Room temperature to mild heating | 77–92% | Excess SOCl₂ can serve as solvent; moisture must be excluded |

| Alternative oxidation route | POCl₃/DMF (chloroformylation), Oxone (oxidation), SOCl₂ (chlorination) | Various | Variable | Comparable | Useful for aldehyde intermediates; avoids chromatography |

Research Findings and Optimization Insights

Minimization of by-products:

Employing reverse addition techniques and controlling temperature during ring formation significantly reduces by-products such as CATA (a common impurity in isoxazole syntheses).High purity and potency:

Optimized crystallization and chlorination steps yield acid chlorides with HPLC purity levels approaching 99.8–100%, critical for downstream applications.Solvent effects:

The choice and combination of solvents for crystallization and chlorination steps strongly influence yield and purity. Toluene and acetic acid mixtures are particularly effective for crystallization, while toluene is preferred for chlorination.Scalability: The described methods avoid chromatographic purification, favoring crystallization and simple workup steps, enhancing scalability for industrial synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Butyl-3-methylisoxazole-4-carbonyl chloride?

- Methodology : A common approach involves refluxing the precursor carboxylic acid (e.g., 5-butyl-3-methylisoxazole-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically monitored by TLC until completion, followed by removal of excess reagents via distillation or vacuum evaporation. Purification may involve column chromatography using silica gel and non-polar solvents to isolate the acyl chloride .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Use inert gas (N₂/Ar) to maintain moisture-free environments .

Q. How should researchers characterize this compound spectroscopically?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm the absence of carboxylic acid protons (~12 ppm) and presence of characteristic isoxazole ring signals (e.g., 6.5–7.0 ppm for protons adjacent to electronegative groups) .

- IR Spectroscopy : Look for C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₉H₁₂ClNO₂) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- PPE : Use impervious gloves (nitrile/neoprene), tightly sealed goggles, and lab coats. Work in a fume hood to avoid inhalation of HCl gas released during hydrolysis .

- Storage : Store at 0–6°C in airtight, moisture-resistant containers. Avoid exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitutions using this acyl chloride?

- Catalytic Enhancements : Employ Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to accelerate reactions with amines or alcohols, reducing side reactions like hydrolysis. Optimize solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track acyl chloride consumption and intermediate formation. Adjust reaction time and temperature dynamically based on real-time data .

Q. How can stability issues during long-term storage be mitigated?

- Stability Studies : Conduct accelerated degradation tests under varying temperatures and humidity levels. Monitor decomposition via ¹H NMR (e.g., reappearance of carboxylic acid signals) and quantify hydrolyzed byproducts .

- Formulation Adjustments : Add stabilizers like molecular sieves or store under inert gas. Pre-purify starting materials to eliminate trace moisture .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular mass and isotopic patterns. Compare IR and NMR data with computational simulations (e.g., DFT-based predictions) .

- Impurity Analysis : Perform column chromatography or preparative TLC to isolate impurities. Characterize side products (e.g., dimerized species) via X-ray crystallography if possible .

Q. What mechanistic insights explain its reactivity in peptide coupling reactions?

- Reactivity Profiling : Compare its acylation efficiency with other acyl chlorides (e.g., benzoyl chloride) using model nucleophiles (e.g., glycine methyl ester). Measure activation energy via Arrhenius plots to elucidate rate-limiting steps .

- Steric and Electronic Effects : Use Hammett plots to correlate substituent effects (e.g., butyl vs. methyl groups) on reaction rates. Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites .

Data Contradiction Analysis

- Example Scenario : Conflicting melting points reported in literature.

- Resolution : Verify purity via HPLC (>98%) and DSC analysis. Consider polymorphism or solvent inclusion during crystallization. Cross-reference with synthetic protocols (e.g., reflux time, solvent choice) to identify variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.